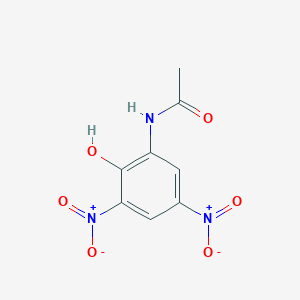
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide is a useful research compound. Its molecular formula is C8H7N3O6 and its molecular weight is 241.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10048. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
N-(2-Hydroxy-3,5-dinitrophenyl)acetamide has the molecular formula C8H7N3O6 and is characterized by the presence of hydroxyl and dinitrophenyl groups. The compound exhibits notable melting points ranging from 133°C to 136°C, indicating its stability under certain conditions .
2.1 Antimicrobial Properties
Research has indicated that derivatives of this compound exhibit antimicrobial activity. For instance, studies involving nitro derivatives isolated from Arctic ice bacteria demonstrated their effectiveness against various microbial strains, including Bacillus subtilis and other pathogens . These findings suggest potential applications in developing new antimicrobial agents.
2.2 Plant Interaction Studies
This compound has also been studied for its effects on plant growth and metabolism. In experiments with Arabidopsis thaliana and Brassica oleracea, exposure to this compound led to the accumulation of glucosylated metabolites, indicating its role in plant secondary metabolism . This suggests that the compound could be utilized in agricultural practices to enhance plant resilience against stressors.
Pharmaceutical Applications
3.1 Drug Development
The bioactive properties of this compound make it a candidate for drug development. Its structural analogs have been explored for their potential as anti-inflammatory agents and as modulators of biological pathways involved in disease processes. The nitrated derivatives have shown promise in selectively targeting cellular pathways, which could lead to innovative therapeutic strategies .
3.2 Toxicological Studies
Given the compound's nitrated structure, it is essential to investigate its toxicological profile. Studies have suggested that while some derivatives exhibit beneficial biological effects, others may pose risks due to their reactive nature. Research into the metabolic pathways of these compounds can provide insights into their safety and efficacy as therapeutic agents .
Environmental Applications
4.1 Biodegradation Studies
This compound is also relevant in environmental science, particularly concerning biodegradation processes. Microbial cultures have been shown to metabolize this compound, indicating its potential use in bioremediation efforts aimed at detoxifying environments contaminated with similar nitro compounds . Understanding the microbial pathways involved can enhance strategies for environmental cleanup.
Case Studies and Research Findings
Eigenschaften
CAS-Nummer |
5422-72-0 |
|---|---|
Molekularformel |
C8H7N3O6 |
Molekulargewicht |
241.16 g/mol |
IUPAC-Name |
N-(2-hydroxy-3,5-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H7N3O6/c1-4(12)9-6-2-5(10(14)15)3-7(8(6)13)11(16)17/h2-3,13H,1H3,(H,9,12) |
InChI-Schlüssel |
RMWYWQJCJOEMTR-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Kanonische SMILES |
CC(=O)NC1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])O |
Key on ui other cas no. |
5422-72-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















